

# An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: J147

Cat. No.: B1672712

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## Abstract

**J147** is a synthetic derivative of curcumin, developed as a potent, orally active neuroprotective and neurotrophic agent. It has garnered significant interest in the scientific community for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis pathway, and the key signaling mechanisms of **J147**. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

## Chemical Structure and Properties

**J147**, with the IUPAC name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide, is a small molecule with a molecular formula of  $C_{18}H_{17}F_3N_2O_2$  and a molecular weight of 350.34 g/mol [1]. Its chemical structure is characterized by a trifluoroacetylated hydrazone linkage between a 2,4-dimethylphenyl group and a 3-methoxyphenyl group.

Table 1: Physicochemical Properties of **J147**

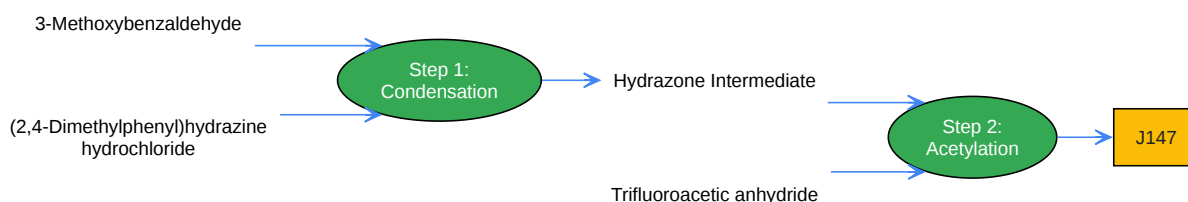
Property	Value	Reference
IUPAC Name	N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide	[1]
CAS Number	1146963-51-0	
Molecular Formula	C <sub>18</sub> H <sub>17</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	350.34 g/mol	[2]
Melting Point	70-72 °C	[3]
Appearance	White solid	[3]
LogP	5.61	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	4	[4]
Purity (LCMS)	98%	[3]

Table 2: Spectroscopic Data for **J147**

Data Type	Values	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz) δ (ppm)	2.10 (s, 3H), 2.42 (s, 3H), 3.82 (s, 3H), 6.98 (dd, J = 8.5, 2.0 Hz, 1H), 7.07 (d, J = 7.5 Hz, 1H), 7.14 (d, J = 8.0 Hz, 1H), 7.28 (m, 3H)	[3]
Mass Spectrometry (ESI)	m/z calculated for C <sub>18</sub> H <sub>17</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub> [(M+H) <sup>+</sup> ]: 351.1314; found: 351.1366	[3]

## Synthesis Pathway

The synthesis of **J147** is a two-step process that begins with the condensation of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride to form a hydrazone intermediate. This is followed by an acetylation reaction with trifluoroacetic anhydride.



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**Figure 1:** Overall synthesis pathway of **J147**.

## Experimental Protocol for Synthesis

### Step 1: Synthesis of the Hydrazone Intermediate

- A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol at room temperature for one hour.
- The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield the hydrazone intermediate.
- Yield: 90%[3].

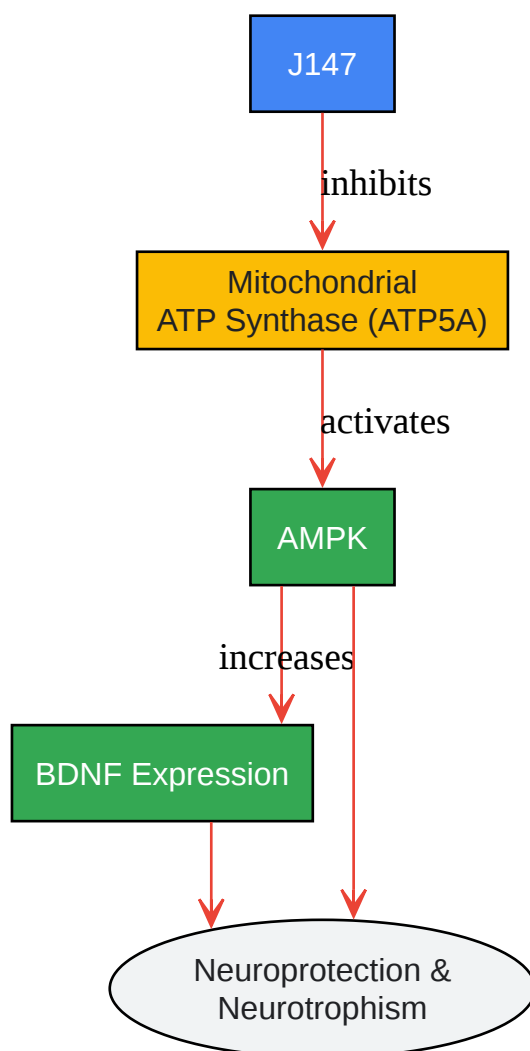
### Step 2: Synthesis of **J147**

- The hydrazone intermediate is dissolved in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and cooled in an ice bath.
- Triethylamine is added, followed by the dropwise addition of trifluoroacetic anhydride.

- The reaction mixture is stirred for 30 minutes.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- The organic layer is separated, and the aqueous layer is extracted with  $\text{CH}_2\text{Cl}_2$ .
- The combined organic layers are dried over sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is evaporated.
- The resulting solid is recrystallized from ethanol to afford **J147** as a white solid.
- Yield: 81%<sup>[3]</sup>.

## Signaling Pathways and Mechanism of Action

**J147** exerts its neuroprotective and neurotrophic effects through a multi-target mechanism, with its primary identified target being the mitochondrial F1F0-ATP synthase, specifically the  $\alpha$ -subunit (ATP5A)<sup>[5]</sup>.



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**Figure 2:** Simplified signaling pathway of **J147**.

Inhibition of ATP synthase by **J147** leads to a transient increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[6]. Activated AMPK then initiates a cascade of downstream signaling events that contribute to the neuroprotective effects of **J147**.

One of the significant downstream effects of AMPK activation is the increased expression of brain-derived neurotrophic factor (BDNF)[3][7]. BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

## Biological Activity and Experimental Data

**J147** has demonstrated potent neuroprotective and neurotrophic activities in a variety of in vitro and in vivo models.

Table 3: In Vitro Efficacy of **J147**

Assay	Cell Type	EC <sub>50</sub>	Reference
Neuroprotection (Trophic factor withdrawal)	Embryonic cortical neurons	25 nM	<a href="#">[5]</a>
Neuroprotection (Glutamate-induced toxicity)	HT22 cells	60-115 nM	<a href="#">[7]</a>
Neurotrophic Activity (Cell survival)	Primary cortical neurons	25 nM	<a href="#">[7]</a>

## Experimental Protocol: Western Blot for AMPK Activation

This protocol provides a general framework for assessing the activation of AMPK in response to **J147** treatment in cell culture.

- **Cell Culture and Treatment:** Plate cells (e.g., HT22 or primary neurons) and grow to 70-80% confluency. Treat cells with desired concentrations of **J147** or vehicle control for the specified time.
- **Protein Extraction:** After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK $\alpha$  (Thr172) and total AMPK $\alpha$ .
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[8].
- **Analysis:** Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of activation.

## Experimental Protocol: Western Blot for BDNF Expression

This protocol outlines a method for measuring changes in BDNF protein levels following **J147** treatment.

- **Tissue/Cell Preparation:** Homogenize brain tissue or lyse cultured cells in a suitable buffer, such as RIPA buffer with protease inhibitors. For tissue samples, an acid-extraction protocol may be employed to release bound BDNF[9][10].
- **Protein Quantification:** Measure the total protein concentration of the samples.
- **Western Blotting:** Follow the general Western blotting procedure as described for AMPK activation (steps 4-6), using a primary antibody specific for BDNF.
- **Analysis:** Quantify the BDNF protein bands and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH) to determine the relative change in BDNF expression[11][12].

## Conclusion

**J147** is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its well-defined chemical structure, straightforward synthesis, and multi-target mechanism of action make it an attractive molecule for further investigation. This technical guide provides a foundational understanding of **J147** for researchers and drug development professionals, facilitating ongoing research and development efforts in the field of neurotherapeutics.

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## References

- 1. J147 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. J147 | Monoamine Oxidase | CAS 1146963-51-0 | Buy J147 from Supplier InvivoChem [invivochem.com]
- 5. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosensis.com [biosensis.com]
- 10. biosensis.com [biosensis.com]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. Altered expression of BDNF, BDNF pro-peptide and their precursor proBDNF in brain and liver tissues from psychiatric disorders: rethinking the brain–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672712#j147-chemical-structure-and-synthesis-pathway]

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